molecular formula C4H4F3NO2 B3031053 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol CAS No. 134219-67-3

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Cat. No. B3031053
M. Wt: 155.08 g/mol
InChI Key: CBDSQULSETVXPZ-UHFFFAOYSA-N
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Description

The compound 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. The trifluoromethyl group attached to the isoxazole ring significantly affects the chemical and physical properties of the molecule, making it a valuable building block in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 5-trifluoromethyl-substituted isoxazoles has been achieved through one-pot metal-free [3+2] cycloaddition reactions starting from functionalized halogenoximes and CF3-substituted alkenes. This method allows for the regioselective preparation of 3,5-disubstituted derivatives in good to excellent yields on a multigram scale. Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized by late-stage deoxofluorination of corresponding hydroxymethyl or formyl derivatives, which are prepared via metal-free cycloaddition of halogenoximes and propargylic alcohol .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol, quantum mechanical calculations and spectroscopic investigations on related compounds can provide insights into the structural parameters and vibrational frequencies of similar molecules. Density functional theory (DFT) techniques are often used to predict molecular structures and properties, which can be validated by spectroscopic methods such as FT-IR and FT-Raman .

Chemical Reactions Analysis

The reactivity of 5-trifluoromethylisoxazoles can be explored through various chemical reactions. For instance, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent leads to the preparation of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. Additionally, the reaction of hydroxylamine with aryl trifluoromethyl-β-diketones results in the formation of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which can be dehydrated to yield 5-trifluoromethylisoxazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the isoxazole ring increases the molecule's lipophilicity and can enhance its metabolic stability, making it a desirable modification for drug development. The presence of fluorine atoms can also affect the molecule's hydrogen bonding capabilities, potentially leading to increased biological activity. The physical properties such as melting point, boiling point, and solubility are influenced by the fluorinated substituents and can be tailored for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is used in the synthesis of highly functionalized derivatives, contributing to the development of new classes of compounds. For instance, diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent leads to the creation of 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions (Kawai et al., 2014). Similarly, trichloroisocyanuric acid has been utilized to promote trifluoromethylation, providing a novel protocol for constructing CF3-containing 4,5-dihydroisoxazoles from allylic oximes (Zhang et al., 2017).

Biological and Medicinal Applications

In the realm of biological and medicinal research, 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol derivatives have been explored for various applications. One derivative has been identified as a powerful stimulant of glucose oxidation in isolated working rat hearts, implying potential use in treating ischemic heart diseases (Cheng et al., 2006). Furthermore, some derivatives exhibit antimycobacterial activity, indicating their potential in treating tuberculosis (Almeida da Silva et al., 2008).

Agricultural Applications

Compounds derived from 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol have also shown promise in agriculture. Ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, synthesized through a regioselective process, demonstrated effects on seed germination and root formation, highlighting their potential as plant growth-regulating agents (Sigan et al., 2019).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on the compound’s classification, signal word, hazard statements, precautionary statements, and first-aid measures .

Future Directions

The field of trifluoromethylation reactions has seen significant growth in recent years, and it is expected to continue to develop in the future . These reactions have wide-ranging applications in the pharmaceutical and agrochemical industries, and ongoing research is likely to lead to the discovery of new reactions and applications .

properties

IUPAC Name

5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSQULSETVXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NOC1(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381748
Record name 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

CAS RN

134219-67-3
Record name 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NA Elkina, EV Shchegolkov, YV Burgart… - Journal of Fluorine …, 2022 - Elsevier
The regioselective cyclization of 2-arylhydrazinylidene-3-polyfluoroalkyl-3-oxo esters with hydroxylamine resulted in 4-arylhydrazinylidene-3-polyfluoroalkylisoxazol-5-ones, while the …
Number of citations: 3 www.sciencedirect.com
M Mittersteiner, EC Aquino, T Budragchaa… - …, 2021 - thieme-connect.com
A protocol for synthesizing triazole-containing pyrazolines and pyrazoles selectively using trifluoromethylated 5-(1,2,3-triazol-1-yl)enones as starting materials, is reported. The …
Number of citations: 1 www.thieme-connect.com
PA Moraes, MM Lobo, MA Marangoni… - Organic & …, 2019 - pubs.rsc.org
Reaction of 5-bromo enones with pyrazoles provided a series of unexpected N,O-aminal derivatives, through a 1,4-conjugated addition at the β-carbon of the 5-bromo enones instead of …
Number of citations: 11 pubs.rsc.org
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org
M Mittersteiner, GS Pereira, Y Silva… - The Journal of …, 2022 - ACS Publications
The selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, using 5-bromo enones/enaminones as alkylating agents, is reported. It was found that the selectivity toward the …
Number of citations: 1 pubs.acs.org
MA Barabanov, DV Sevenard… - Russian Chemical Bulletin, 2012 - Springer
Reactions of 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one with cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine gave a number of novel …
Number of citations: 9 link.springer.com
MY Bugera, KV Tarasenko, VP Kukhar… - …, 2013 - thieme-connect.com
An efficient and practical method for the synthesis of α-bromomethyl-substituted β-alkoxyvinyl polyfluoroalkyl ketones is reported. These highly functionalized α-bromomethyl enones …
Number of citations: 10 www.thieme-connect.com

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